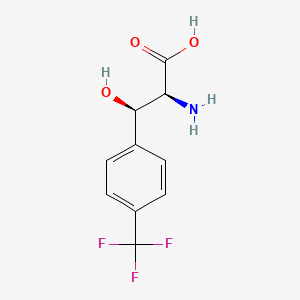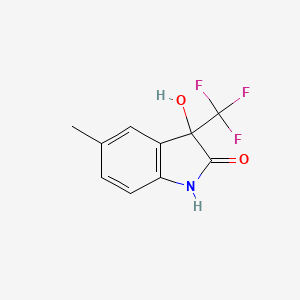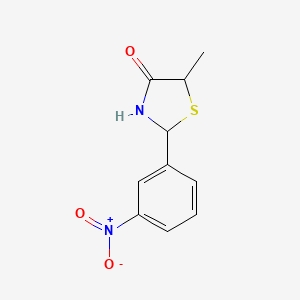![molecular formula C22H17N3O3 B12445669 2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445669.png)
2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, an indole moiety, and an acetohydrazide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(biphenyl-4-yloxy)acetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetyl chloride to form 2-(biphenyl-4-yloxy)acetyl chloride, which is then reacted with hydrazine hydrate to yield 2-(biphenyl-4-yloxy)acetohydrazide.
Formation of the final compound: The intermediate 2-(biphenyl-4-yloxy)acetohydrazide is then reacted with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under appropriate conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The biphenyl and indole groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: This compound is a key intermediate in the synthesis of the final product and shares some structural similarities.
Indole-3-carbaldehyde derivatives: These compounds have similar indole moieties and may exhibit comparable biological activities.
Biphenyl derivatives:
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of biphenyl, indole, and acetohydrazide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C22H17N3O3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O3/c26-20(24-25-21-18-8-4-5-9-19(18)23-22(21)27)14-28-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,23,27H,14H2 |
Clé InChI |
MTOZQGNUWDXFSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)

![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)

![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)


![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)

